molecular formula C10H17NO5 B14262412 Dimethyl (2S)-6-methoxypiperidine-1,2-dicarboxylate CAS No. 185385-20-0

Dimethyl (2S)-6-methoxypiperidine-1,2-dicarboxylate

Cat. No.: B14262412
CAS No.: 185385-20-0
M. Wt: 231.25 g/mol
InChI Key: FIEUJWRQAPRCPR-JAMMHHFISA-N
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Description

Dimethyl (2S)-6-methoxypiperidine-1,2-dicarboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (2S)-6-methoxypiperidine-1,2-dicarboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of suitable precursors in the presence of catalysts. For example, the reaction of a methoxy-substituted precursor with dimethyl carbonate under basic conditions can yield the desired compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from room temperature to elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters is crucial in industrial settings to ensure cost-effective and efficient production.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (2S)-6-methoxypiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Dimethyl (2S)-6-methoxypiperidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (2S)-6-methoxypiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl sulfoxide (DMSO): An organosulfur compound with similar solvent properties.

    Dimethyl fumarate: Used in the treatment of multiple sclerosis and has a different mechanism of action.

Uniqueness

Dimethyl (2S)-6-methoxypiperidine-1,2-dicarboxylate is unique due to its specific structure and potential applications in various fields. Its methoxy group and piperidine ring contribute to its distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its synthesis, chemical reactions, and mechanism of action make it a valuable subject of study in chemistry, biology, and medicine.

Properties

CAS No.

185385-20-0

Molecular Formula

C10H17NO5

Molecular Weight

231.25 g/mol

IUPAC Name

dimethyl (2S)-6-methoxypiperidine-1,2-dicarboxylate

InChI

InChI=1S/C10H17NO5/c1-14-8-6-4-5-7(9(12)15-2)11(8)10(13)16-3/h7-8H,4-6H2,1-3H3/t7-,8?/m0/s1

InChI Key

FIEUJWRQAPRCPR-JAMMHHFISA-N

Isomeric SMILES

COC1CCC[C@H](N1C(=O)OC)C(=O)OC

Canonical SMILES

COC1CCCC(N1C(=O)OC)C(=O)OC

Origin of Product

United States

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